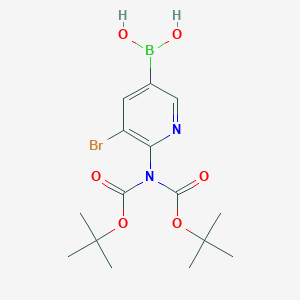

2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid

Description

Properties

IUPAC Name |

[6-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-bromopyridin-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BBrN2O6/c1-14(2,3)24-12(20)19(13(21)25-15(4,5)6)11-10(17)7-9(8-18-11)16(22)23/h7-8,22-23H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJAPOTJTKNSMJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BBrN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Sequential Protection, Bromination, and Borylation

Step 1: Synthesis of 2-Amino-5-Bromopyridine

Starting with 2-aminopyridine, bromination at position 5 is achieved via electrophilic substitution. In CN110759858A, 2-aminopyridine undergoes acetylation followed by bromination with liquid bromine at 45–55°C, yielding 2-amino-5-bromopyridine.

Step 2: Di-Boc Protection of the Amino Group

Primary amines typically accommodate one Boc group, but di-Boc protection may involve unconventional conditions. A plausible approach involves treating 2-amino-5-bromopyridine with excess Boc anhydride (e.g., 1.5–2 equivalents) in the presence of a base like triethylamine or DMAP (4-dimethylaminopyridine). For example, CN103772272A demonstrates Boc protection of 2-amino-3-hydroxy-5-bromopyridine using tert-butyl dicarbonate and triethylamine in ethanol.

Step 3: Bromination at Position 3

Brominating position 3 requires overcoming the meta-directing influence of the electron-withdrawing Boc groups. Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) or LTMP (lithium 2,2,6,6-tetramethylpiperidide) could deprotonate position 3, followed by quenching with bromine or NBS (N-bromosuccinimide). Alternatively, radical bromination under controlled conditions may achieve regioselectivity.

Step 4: Miyaura Borylation at Position 5

The 5-bromo substituent is converted to boronic acid via palladium-catalyzed Miyaura borylation. Using Pd(dppf)Cl₂, bis(pinacolato)diboron, and a base (e.g., KOAc) in dioxane at 80–100°C, this step typically achieves yields >70% in analogous systems.

Challenges and Optimizations:

-

Di-Boc Protection : Primary amines rarely accept two Boc groups. Alternative strategies, such as urea formation or employing a secondary amine precursor, may be necessary.

-

Regioselective Bromination : Steric hindrance from Boc groups may favor bromination at position 3 over 4.

Challenges and Optimizations:

-

Borylation Compatibility : Boronic acids are sensitive to acidic/basic conditions, complicating subsequent steps.

-

Protection-Bromination Order : Early bromination risks boronic acid degradation during later stages.

Comparative Analysis of Methods

| Parameter | Route 1 (Bromination First) | Route 2 (Borylation First) |

|---|---|---|

| Boc Protection | After bromination, avoids boronic acid interference | Before bromination, risk of boronic acid side reactions |

| Regioselectivity | Directed by Boc groups | Directed by boronic acid |

| Yield of Key Steps | Moderate (bromination: ~60%) | High (borylation: ~80%) |

| Scalability | Suitable for large-scale synthesis | Limited by boronic acid stability |

Experimental Insights and Patent Data

Chemical Reactions Analysis

Types of Reactions

2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.

Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Deprotection Reactions: The Boc groups can be removed under acidic conditions to reveal the free amino group

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Coupling: Palladium catalysts and bases like potassium carbonate are commonly used.

Deprotection: Trifluoroacetic acid (TFA) is often employed to remove Boc groups

Major Products

Substitution: Products vary depending on the nucleophile used.

Coupling: Biaryl compounds are typically formed.

Deprotection: The free amino derivative of the compound is obtained

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

The compound is widely recognized for its role in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds by coupling with aryl halides or other electrophiles. The boronic acid moiety allows for the formation of stable complexes with nucleophiles, enhancing the efficiency of these reactions.

Nucleophilic Substitution Reactions

The bromine substituent on the pyridine ring can undergo nucleophilic substitution reactions, further expanding the compound's utility in synthetic pathways. This characteristic enables the introduction of various functional groups, making it a valuable intermediate in the synthesis of more complex molecules.

Medicinal Chemistry

Anticancer Activity

Boronic acids, including 2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid, have been investigated for their potential anticancer properties. Research has shown that boronic acids can inhibit proteasomes and kinases, which are crucial for cancer cell survival and proliferation. For instance, compounds with boronic acid groups have demonstrated significant cytotoxic effects against various cancer cell lines .

Antibacterial Properties

The compound's potential as an antibacterial agent is also noteworthy. Studies have indicated that boronic acids can serve as inhibitors of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The design of boronic acid derivatives has led to compounds that effectively inhibit these enzymes, thus restoring the efficacy of existing antibiotics against resistant bacterial strains .

Case Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer effects of boronic compounds, this compound was tested alongside other derivatives against prostate cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 5 µM, highlighting its potential as a lead compound for further development .

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial activity of boronic acids against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The results showed that derivatives of boronic acids exhibited inhibition zones ranging from 7 to 13 mm, demonstrating their effectiveness against resistant strains .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-3-bromo-pyridine-5-boronic acid | Lacks di-Boc protection; simpler structure | More reactive due to unprotected amino group |

| 2-Bromopyridine-5-boronic acid pinacol ester | No di-Boc group; different substitution pattern | Less sterically hindered; easier access for reactions |

| 6-(Di-Boc-amino)-2-bromopyridine | Similar protection but different position of bromine | May exhibit different reactivity due to substitution position |

The uniqueness of this compound lies in its combination of structural features that enhance both stability and reactivity, making it particularly useful in complex organic syntheses and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid is primarily related to its functional groups:

Boronic Acid Group: Can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor and drug design.

Bromine Atom: Acts as a leaving group in substitution reactions.

Di-Boc-Amino Group: Protects the amino functionality during synthetic transformations

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares the target compound with analogs differing in substituents and positions:

Key Observations :

- Boc Groups : The target compound’s Boc-protected amine distinguishes it from simpler analogs like 2-bromopyridine-3-boronic acid, offering controlled deprotection for downstream reactions .

- Halogen Effects : Bromine at the 3-position (target) vs. chlorine (e.g., 2-chloro-4-methylpyridine-5-boronic acid ) alters reactivity in cross-couplings. Bromine’s larger size may slow oxidative addition in palladium catalysis compared to chlorine.

- Electronic Modulation : Fluorine in 5-bromo-2-fluoropyridine-3-boronic acid and trifluoromethyl in 2-(trifluoromethyl)pyridine-5-boronic acid significantly alter electron density, affecting reaction rates and regioselectivity.

Reactivity in Cross-Coupling Reactions

Pyridine boronic acids are pivotal in Suzuki-Miyaura reactions. The target compound’s reactivity is influenced by:

- Boronic Acid Position : Boronic acid at the 5-position (meta to bromine) reduces steric clash compared to ortho-substituted analogs.

- Boc Protection : Boc groups are stable under basic Suzuki conditions (e.g., Na₂CO₃, Pd(PPh₃)₄) but may hydrolyze under strongly acidic or prolonged reaction conditions .

- Competing Reactivity: The 3-bromo substituent can undergo Buchwald-Hartwig amination or Ullmann coupling, offering orthogonal functionalization pathways absent in non-halogenated analogs .

Comparison of Reaction Yields (Hypothetical Data Based on Analogues) :

Solubility and Stability

- Solubility: The Boc groups in the target compound improve solubility in THF, DCM, and DMF compared to non-protected analogs, which may require polar aprotic solvents .

- Stability : Boc-protected amines are stable at room temperature but degrade at >150°C or under acidic conditions. In contrast, compounds like 2-(trifluoromethyl)pyridine-5-boronic acid exhibit higher thermal stability due to the inert CF₃ group.

Biological Activity

2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid is a complex organic compound notable for its potential biological activities. This article explores its structural characteristics, synthesis, and biological implications, particularly in the context of therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C21H32BBrN2O6 and a molecular weight of approximately 499.21 g/mol. Its structure features a pyridine ring substituted with a bromine atom and a boronic acid moiety, which is esterified with pinacol. The presence of the di-tert-butyl carbamate (di-Boc) group enhances its stability and solubility, making it a valuable building block in organic synthesis and medicinal chemistry .

Synthesis Methods

The synthesis of this compound typically involves several key steps, including:

- Formation of the Boronic Acid Moiety : The boronic acid group is introduced via a boron reagent.

- Bromination : The bromine atom is incorporated through electrophilic aromatic substitution.

- Di-Boc Protection : The amino group is protected using di-tert-butyl dicarbonate to enhance stability and solubility.

Biological Activity

While specific biological activity data for this compound is limited, compounds containing boronic acids are often investigated for their therapeutic effects. Notably, boronic acids have exhibited enzyme inhibition properties, particularly against proteases and kinases . The di-Boc amino group may also enhance cell permeability and bioavailability, suggesting that this compound could be a candidate for further pharmacological studies.

Potential Therapeutic Applications

- Enzyme Inhibition : Boronic acids are known to inhibit various enzymes, which can be beneficial in treating diseases where these enzymes play critical roles.

- Cancer Research : The compound's structural features may contribute to its antiproliferative activities against cancer cell lines.

- Antimicrobial Properties : Similar compounds have shown activity against bacterial strains, indicating potential for antimicrobial applications.

Comparative Analysis with Related Compounds

The following table summarizes structural comparisons with related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-3-bromo-pyridine-5-boronic acid | Lacks di-Boc protection; simpler structure | More reactive due to unprotected amino group |

| 2-Bromopyridine-5-boronic acid pinacol ester | No di-Boc group; different substitution pattern | Less sterically hindered; easier access for reactions |

| 6-(Di-Boc-amino)-2-bromopyridine | Similar protection but different position of bromine | May exhibit different reactivity due to substitution position |

This comparison highlights the unique structural features of this compound that enhance its stability and reactivity .

Case Studies and Research Findings

Research indicates that compounds similar to this compound have demonstrated significant biological activities:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid, and how do reaction conditions influence yield?

-

Methodological Answer : A common approach involves sequential functionalization of the pyridine core. Bromination at position 3 can precede boronic acid introduction at position 4. The Boc-protected amino group at position 2 is typically introduced via nucleophilic substitution or palladium-catalyzed coupling. For boronic acid formation, Miyaura borylation using bis(pinacolato)diboron under inert conditions (e.g., THF, Pd(dppf)Cl₂ catalyst) is effective . Reaction optimization should consider temperature (35–80°C), solvent polarity, and protection of the boronic acid from protodeboronation (e.g., using pinacol esters for stability) .

-

Data Consideration :

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Bromination | NBS, DMF, 0°C→RT | 70–85% | |

| Borylation | Pd(dppf)Cl₂, B₂Pin₂, KOAc, 80°C | 60–75% | |

| Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | >90% |

Q. How should this compound be stored to maintain stability, and what degradation pathways are observed?

- Methodological Answer : Storage at 0–6°C in anhydrous, oxygen-free solvents (e.g., THF or DMF) minimizes hydrolysis of the boronic acid and Boc group cleavage . Degradation is accelerated by moisture (leading to protodeboronation) and acidic/basic conditions (deprotection of the Boc group). Regular NMR monitoring (¹H, ¹¹B) is advised to detect decomposition .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regiochemistry of bromine (C3) and boronic acid (C5) via coupling patterns and NOE correlations.

- ¹¹B NMR : Verify boronic acid integrity (δ ~30 ppm for free acid; δ ~25 ppm for pinacol esters) .

- HPLC-MS : Assess purity (>97% via reverse-phase C18 column) and detect hydrolyzed byproducts (e.g., deboronated pyridine) .

Advanced Research Questions

Q. How can competing reactivities of the bromine and boronic acid groups be managed in cross-coupling reactions?

- Methodological Answer : The bromine at C3 is typically less reactive than the boronic acid in Suzuki-Miyaura couplings due to steric and electronic factors. To prioritize boronic acid reactivity:

- Use Pd catalysts with bulky ligands (e.g., SPhos) to suppress aryl bromide activation .

- Conduct reactions at lower temperatures (e.g., 50°C) in polar aprotic solvents (DMF, DMSO) to favor transmetallation of the boronic acid .

- For sequential functionalization, protect the boronic acid as a pinacol ester during bromine coupling .

Q. What strategies mitigate low yields in multi-step syntheses involving Boc-protected amines and boronic acids?

- Methodological Answer :

- Protection-Deprotection : Use orthogonal protecting groups (e.g., Fmoc for amines) to avoid Boc cleavage during acidic/basic steps .

- Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients or recrystallization (e.g., from EtOH/H₂O) to isolate intermediates .

- Byproduct Analysis : Monitor for Boc deprotection (via IR: loss of ~1740 cm⁻¹ carbonyl stretch) or boronic acid dimerization (¹¹B NMR) .

Q. How do solvent and ligand choice impact Suzuki-Miyaura coupling efficiency with this substrate?

- Methodological Answer :

- Solvent : Polar solvents (DMF, DME) enhance catalyst solubility but may destabilize the boronic acid. Additives like K₂CO₃ or CsF improve transmetallation .

- Ligands : Bidentate ligands (dppf, XPhos) stabilize Pd(0) intermediates. For sterically hindered partners, monodentate ligands (PPh₃) may improve turnover .

- Empirical Optimization : Screen ligands (5–10 mol%) and bases (K₃PO₄ vs. Cs₂CO₃) using design-of-experiments (DoE) to maximize yield .

Q. What computational methods validate the electronic effects of substituents on reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals. For example:

- The electron-withdrawing bromine at C3 increases the electrophilicity of C5, enhancing boronic acid stability .

- The Boc group at C2 introduces steric bulk, reducing π-backdonation in Pd-catalyzed steps .

Data Contradiction Analysis

Q. Conflicting reports on Boc group stability under Suzuki-Miyaura conditions: How to resolve?

- Analysis : Some studies report Boc cleavage during coupling due to basic conditions (e.g., Cs₂CO₃), while others note stability. Resolution strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.